

# Total synthesis of (±)-isophellibiline natural product

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An In-Depth Technical Guide to the Total Synthesis of (±)-Isophellibiline

#### Introduction

(±)-Isophellibiline is a member of the nonaromatic homoerythrinan family of alkaloids, a class of natural products that has garnered significant attention due to their unique structures and notable biological activities.[1] The homoerythrinan alkaloids possess a distinct 6-5-7 tetracyclic core and have demonstrated cardioactivity in rat atrial preparations as well as molluscicidal properties.[1] The broader family of Erythrina alkaloids, from which they derive, is associated with a range of pharmacological effects, including sedative, hypotensive, anticonvulsive, and neuromuscular blocking activities.[1]

The synthesis of nonaromatic members of this family, particularly the homoerythrinans, presents a considerable synthetic challenge. This document details the first total synthesis of a nonaromatic homoerythrinan alkaloid, ( $\pm$ )-isophellibiline, as accomplished by Funk and Belmar. The strategy hinges on a powerful sequence of reactions to rapidly assemble the complex tetracyclic core, featuring a retrocycloaddition/cycloaddition cascade, an intramolecular Heck reaction, and a  $6\pi$ -electrocyclic ring closure.[1][2][3]

# **Retrosynthetic Analysis**

The retrosynthetic strategy for (±)-isophellibiline is outlined below. The plan disconnects the target molecule at key positions to reveal strategic intermediates and simplify the complex core. The synthesis was designed to leverage the power of pericyclic and transition metal-catalyzed



reactions to build the tetracyclic framework efficiently. The key disconnections lead back to a dienoic acid (3), which is the precursor for the pivotal  $6\pi$ -electrocyclic closure, and ultimately to simpler starting materials: dioxanone (6), amine (7), and acid chloride (8).



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Caption: Retrosynthetic analysis of (±)-isophellibiline.

## **Total Synthesis Pathway**

The forward synthesis commences with the assembly of a key amidodioxin intermediate, which then undergoes a cascade reaction to form the core of the molecule. Subsequent transformations, including a stereoselective Heck reaction and an electrocyclization, complete the tetracyclic system before final functional group manipulations furnish the natural product.



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Caption: Overall workflow of the (±)-isophellibiline total synthesis.

## **Experimental Protocols and Data**

The synthesis is characterized by several key transformations for which the methodologies are detailed below. All quantitative data regarding reaction yields are summarized in the subsequent table.



### **Key Experimental Methodologies**

- Amidodioxin Formation and Diels-Alder Cascade (Formation of 12): The synthesis begins with the condensation of dioxanone (6) with amine (7) using sodium sulfate as a dehydrating agent. The resulting imine is acylated in situ with acid chloride (8) to yield amidodioxin (9). This intermediate is not isolated but is heated in refluxing toluene, which induces a retrocycloaddition followed by an intramolecular [4+2] cycloaddition. This cascade cleanly affords a mixture of the desired exo-cycloadduct (12) and the endo-cycloadduct (11).[1]
- Intramolecular Reductive Heck Reaction (Formation of 13): To construct the seven-membered D-ring and set the crucial alkene geometry, a reductive Heck reaction is employed. The conditions, adapted from Baran's ambiguine synthesis, utilize Hermann's catalyst (a palladium catalyst), sodium formate (NaOCOH) as the hydride source, and diisopropylethylamine (DIPEA) as the base. This reaction proceeds with clean inversion of the alkene stereochemistry to furnish the desired E-dienoate (13).[1]
- 6π-Electrocyclic Ring Closure (Formation of 2): The ester (13) is first saponified using lithium hydroxide to give the corresponding dienoic acid (3). Upon heating the dienoic acid in refluxing toluene, a smooth 6π-electrocyclic ring closure occurs, quantitatively forming the tetracyclic lactone (2).[1]
- Final Transformations (18 to 1): The final stage of the synthesis involves several steps. A key transformation is the selective 1,6-reduction of a diene lactam intermediate (17) using L-Selectride to produce lactam (18). The synthesis is completed by the reduction of the lactam group in (18) using an alane-ethyldimethylamine complex. A final acidic workup hydrolyzes the ortho ester protecting group and simultaneously cleaves the silyl ether, furnishing (±)-isophellibiline (1).[1] The spectral properties of the synthetic product were confirmed to be identical to those of the natural product.[1]

## **Quantitative Data Summary**



Step	Starting Material	Product(s)	Key Reagents and Conditions	Yield (%)
1	6 + 7 + 8	11 (endo) and 12 (exo)	1) Na <sub>2</sub> SO <sub>4</sub> ; 2) PhNEt <sub>2</sub> ; 3) Toluene, 110 °C	71% (4.5:1 mixture of 12:11)
2	12	13	Hermann's cat., NaOCOH, DIPEA, reflux	75%
3	13	3	LiOH	-
4	3	2	Toluene, 110 °C	100%
5	17	18	L-Selectride, then AcOH	79%
6	18	(±)-Isophellibiline (1)	1) AlH₃•NEt(Me)₂; 2) HCl, H2O	68%

#### Conclusion

The first total synthesis of (±)-isophellibiline represents a significant achievement in the field of alkaloid synthesis. It provides a viable pathway to the challenging nonaromatic homoerythrinan core and demonstrates the strategic utility of combining pericyclic reactions with transition metal catalysis. The successful route, which efficiently constructs the tetracyclic ring system, opens avenues for the synthesis of other members of this biologically active family and enables further investigation into their pharmacological properties.[1]

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